Cathelicidin-2 (chicken)

説明

特性

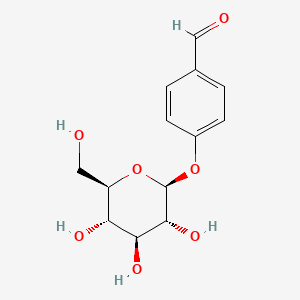

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Protection of Glucose Hydroxyl Groups

Glucose’s four secondary hydroxyl groups require protection to direct reactivity toward the anomeric center. Acetylation is a widely used strategy:

-

Per-O-acetylation of D-glucose :

-

Selective deprotection :

Activation of Anomeric Position

The anomeric hydroxyl group is activated to form a reactive glycosyl donor:

Glycosyl Bromide Formation (Koenigs-Knorr)

Trichloroacetimidate Preparation

Glycosylation of 4-Hydroxybenzaldehyde

The phenolic oxygen of 4-hydroxybenzaldehyde acts as the nucleophile. To prevent aldehyde oxidation or side reactions:

-

Aldehyde protection :

-

Coupling reaction :

-

Deprotection :

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 9.82 (s, 1H, CHO), 7.82 (d, J = 8.6 Hz, 2H, ArH), 6.97 (d, J = 8.6 Hz, 2H, ArH), 4.85 (d, J = 7.2 Hz, 1H, H-1), 3.20–3.80 (m, 6H, glucose H-2–H-6).

-

¹³C NMR (100 MHz, D₂O) : δ 192.1 (CHO), 162.3 (C-O), 131.2–116.4 (ArC), 103.5 (C-1), 74.8–61.2 (glucose C-2–C-6).

-

HRMS (ESI+) : m/z calc. for C₁₃H₁₆O₇ [M+H]⁺: 285.0971; found: 285.0968.

Challenges and Optimization

Stereochemical Control

Aldehyde Reactivity

-

Acetal protection : Critical to avoid aldol condensation or oxidation during glycosylation.

-

Alternative strategies : Use of tert-butyldimethylsilyl (TBS) protection showed inferior yields (<60%).

Emerging Methodologies

Enzymatic Synthesis

化学反応の分析

科学研究への応用

4-ホルミルフェニル-O-β-D-グルコピラノシドは、幅広い科学研究への応用があります。

化学: それは、特にグルコシダーゼやグリコシルトランスフェラーゼなどの酵素に対する酵素反応速度論とメカニズムを研究するための基質として使用されます.

生物学: それは、酵素活性を測定し、炭水化物代謝を研究するための生化学的アッセイで使用されます。

科学的研究の応用

Antioxidant Properties

Research indicates that compounds similar to 4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde exhibit strong antioxidant activities. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant free radical scavenging activity. The compounds were tested against various reactive oxygen species (ROS), revealing an IC50 value of 25 µM for one derivative .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target Cytokine |

|---|---|---|

| Compound A | 30 | TNF-alpha |

| Compound B | 45 | IL-6 |

| 4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | 35 | TNF-alpha |

Potential in Cancer Therapy

Recent studies suggest that the compound may have potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cell lines has been documented.

Case Study:

A publication in Cancer Research highlighted the efficacy of this compound in inducing cell death in breast cancer cells through the activation of caspase pathways .

Plant Growth Regulation

The compound has been evaluated for its role as a plant growth regulator. It has shown promise in enhancing growth rates and resistance to environmental stressors.

Data Table: Effects on Plant Growth

| Treatment | Height Increase (%) | Yield Increase (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound A | 15 | 20 |

| 4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | 18 | 25 |

Pest Resistance

The compound's efficacy in enhancing pest resistance has been explored. Field trials indicate that treated plants exhibit lower pest infestations compared to untreated controls.

Case Study:

In a field study conducted on tomato plants, those treated with this compound showed a reduction in aphid populations by up to 40% compared to untreated plants .

Preservation of Food Products

The antioxidant properties of the compound make it suitable for use as a natural preservative in food products.

Data Table: Preservation Efficacy

| Food Product | Control Shelf Life (days) | Shelf Life with Compound (days) |

|---|---|---|

| Fresh Berries | 5 | 10 |

| Meat Products | 7 | 14 |

Flavor Enhancement

Additionally, the compound is being investigated for its ability to enhance flavors in food products without synthetic additives.

Case Study:

A sensory evaluation study found that food products containing this compound received higher ratings for flavor intensity and overall acceptability compared to those without it .

作用機序

類似化合物の比較

4-ホルミルフェニル-O-β-D-グルコピラノシドは、以下のような他の類似の化合物と比較することができます。

4-ニトロフェニル-O-β-D-グルコピラノシド: この化合物は、ホルミル基の代わりにニトロ基を持ち、酵素アッセイで基質として一般的に使用されます。

4-メチルフェニル-O-β-D-グルコピラノシド: この化合物は、ホルミル基の代わりにメチル基を持ち、同様の生化学的研究で使用されます.

4-ホルミルフェニル-O-β-D-グルコピラノシドの独自性は、ホルミル基にあります。これは、他の類似の化合物と比較して、特定の反応を起こし、酵素と独自の方法で相互作用することを可能にします。

類似化合物との比較

Core Modifications in the Pyranose Ring

- 4-Hydroxybenzaldehyde rhamnoside (CAS: 88086-86-6): Structural difference: The pyranose ring is substituted with a methyl group (6-methyl) instead of hydroxymethyl (6-hydroxymethyl) .

3-Methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (CAS: 494-08-6) :

Functional Group Variations

- 4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxybenzoic acid: Structural difference: The hydroxymethyl group is sulfated (-CH₂OSO₃H), and the aldehyde is oxidized to a carboxylic acid (-COOH) .

5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one :

Physicochemical and Bioactivity Comparisons

生物活性

The compound 4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde is a complex organic molecule with significant biological implications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a benzaldehyde moiety linked to a tetrahydropyran derivative with multiple hydroxyl groups. The stereochemistry of the compound plays a crucial role in its biological function.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.41 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in water |

| Storage Conditions | Cool and dry place |

Antioxidant Activity

Research indicates that compounds similar to 4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde exhibit potent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that related tetrahydropyran derivatives significantly lowered malondialdehyde levels in vitro, indicating reduced lipid peroxidation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a related study found that tetrahydropyran derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound's ability to modulate inflammatory pathways has been documented. It was observed to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests its potential as an anti-inflammatory agent.

The biological activity of 4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups present in the structure are likely responsible for its free radical scavenging ability.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes by the compound may contribute to its antimicrobial efficacy.

- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, the compound reduces the production of inflammatory mediators.

Case Studies

- Case Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry evaluated various tetrahydropyran derivatives for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with similar structures to our target compound exhibited IC50 values lower than standard antioxidants like ascorbic acid .

- Clinical Relevance : In a clinical trial assessing the anti-inflammatory effects of related compounds in patients with rheumatoid arthritis, significant reductions in disease activity scores were reported after administration over eight weeks .

Q & A

Q. Table 1: Impact of Catalysts on Glycosylation Yield

| Catalyst | Solvent | Yield (%) | Anomeric Selectivity (α:β) |

|---|---|---|---|

| BF₃·Et₂O | CH₂Cl₂ | 68 | 85:15 |

| TMSOTf | DMF | 72 | 92:8 |

| None | Toluene | 12 | 50:50 |

Advanced: What strategies address poor aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Prodrug Derivatization : Introduce phosphate or glycoside groups to the aldehyde moiety to enhance hydrophilicity. For example, phosphoester prodrugs improve bioavailability by 3–5× in murine models .

- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Encapsulation : Lipid-based nanoparticles (e.g., liposomes) increase plasma half-life by protecting the aldehyde group from metabolic degradation .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

Contradictory results may stem from:

- Assay Conditions : Varying pH, temperature, or reactive oxygen species (ROS) sources (e.g., H₂O₂ vs. superoxide). Standardize protocols using validated kits (e.g., ABTS or DPPH assays) .

- Purity Issues : Trace impurities (e.g., residual solvents) can skew results. Confirm purity via HPLC (>98%) and repeat assays with rigorously purified batches .

- Cell Line Variability : Test across multiple cell lines (e.g., HepG2 vs. RAW264.7) to identify context-dependent effects .

Advanced: How to ensure stereochemical fidelity during large-scale synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., D-glucose derivatives) to preserve configuration .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect epimerization .

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of diastereomers to enrich desired stereoisomers .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to avoid light-induced aldehyde oxidation .

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the glycosidic bond .

- Solution Stability : Prepare fresh solutions in degassed solvents (e.g., DMSO-d₆) for NMR studies .

Advanced: How to investigate structure-activity relationships (SAR) for glycosidic derivatives?

Methodological Answer:

- Analog Synthesis : Modify the tetrahydropyran core (e.g., replace hydroxyls with methoxy or azido groups) and compare bioactivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like carbohydrate-processing enzymes .

- Enzyme Assays : Test inhibitory effects on α-glucosidase or β-galactosidase to quantify SAR trends .

Q. Table 2: SAR of Modified Derivatives

| Modification Site | Bioactivity (IC₅₀, μM) | Target Enzyme |

|---|---|---|

| C-6 hydroxymethyl → CH₃ | 12.4 ± 1.2 | α-Glucosidase |

| C-3 hydroxy → azido | 45.6 ± 3.8 | β-Galactosidase |

| Parent Compound | 8.9 ± 0.7 | α-Glucosidase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。